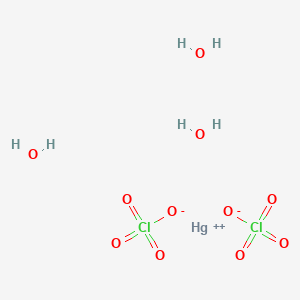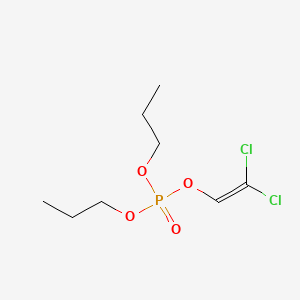
Mercury(II) perchlorate trihydrate
Descripción general
Descripción
Mercury(II) perchlorate trihydrate is an inorganic compound with the chemical formula Hg(ClO₄)₂·3H₂O. It is a white crystalline solid that is highly soluble in water but insoluble in benzene and hexane . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Mecanismo De Acción
Target of Action
Mercury(II) perchlorate trihydrate is a chemical compound with the formula Hg(ClO4)2·3H2O It’s known to be a strong oxidant .
Mode of Action
As an oxidant, this compound can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the molecular structure and function of the target substance. The exact mode of action can vary depending on the specific target and environmental conditions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the route of administration. Given its potential toxicity , it’s crucial to handle this compound with care to minimize exposure.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on the specific targets and conditions. As an oxidant, it can cause oxidative stress, which can lead to cell damage or death . It’s also classified as very toxic by inhalation, in contact with skin and if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its oxidizing properties can be affected by the presence of other substances that can donate or accept electrons. Additionally, it’s hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability .
Análisis Bioquímico
Cellular Effects
Mercury(II) perchlorate trihydrate may have significant effects on cells. It is known to be very toxic, with potential fatal effects if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure
Molecular Mechanism
It is known that mercury compounds can bind to the sulfur atoms in cysteine residues of proteins, disrupting their function
Temporal Effects in Laboratory Settings
It is known to be a strong oxidizer and can cause fire or explosion .
Dosage Effects in Animal Models
Given its high toxicity, it is likely that high doses could have adverse or toxic effects .
Metabolic Pathways
Mercury compounds can disrupt various metabolic processes by binding to enzymes and other proteins .
Transport and Distribution
Mercury compounds can cross cell membranes and accumulate within cells .
Subcellular Localization
Mercury compounds can bind to proteins and may be found in various subcellular compartments depending on the proteins they interact with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury(II) perchlorate trihydrate can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is crystallized by evaporating the solvent. The reaction can be represented as follows:
HgO+2HClO4→Hg(ClO4)2+H2O
The resulting solution is then allowed to crystallize, forming this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mercury(II) perchlorate trihydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to mercury(II) chloride (HgCl₂) or elemental mercury (Hg) under specific conditions.
Substitution: It can participate in substitution reactions where the perchlorate ion (ClO₄⁻) is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out in aqueous solutions under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions can yield mercury(II) chloride or elemental mercury, while oxidation reactions can produce various oxidized products .
Aplicaciones Científicas De Investigación
Mercury(II) perchlorate trihydrate has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: It is used in biological research to study the effects of mercury compounds on biological systems.
Medicine: It has been used in the past for medicinal purposes, although its use is limited due to its toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to mercury(II) perchlorate trihydrate include:
- Mercury(II) chloride (HgCl₂)
- Mercury(II) nitrate (Hg(NO₃)₂)
- Mercury(II) sulfate (HgSO₄)
- Mercury(II) acetate (Hg(C₂H₃O₂)₂)
Uniqueness
This compound is unique due to its strong oxidizing properties and high solubility in water. Unlike other mercury compounds, it can readily participate in oxidation reactions, making it valuable in various chemical and industrial applications .
Propiedades
IUPAC Name |
mercury(2+);diperchlorate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWPGPUWHLJIJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6HgO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703621 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73491-34-6 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)








![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)


